N-Ethylbenzylamine

Descripción

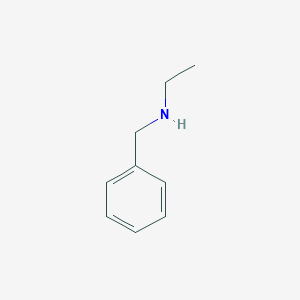

Structure

3D Structure

Propiedades

IUPAC Name |

N-benzylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-2-10-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAAHUDGWQAAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022259 | |

| Record name | N-Ethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14321-27-8 | |

| Record name | Ethylbenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14321-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylbenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014321278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM8324KE8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Ethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylbenzylamine is a secondary amine of significant interest in organic synthesis, serving as a crucial intermediate in the production of pharmaceuticals and other fine chemicals.[1] Its synthesis can be accomplished through several strategic pathways, each with distinct advantages and limitations. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of this compound, with a focus on reductive amination, direct alkylation, and the Leuckart reaction. Detailed experimental protocols, comparative quantitative data, and process visualizations are presented to assist researchers in selecting the optimal synthetic route for their specific applications.

Introduction

This compound (C9H13N), a colorless to pale yellow liquid, is a versatile building block in medicinal chemistry and materials science.[1] Its structure, featuring a benzyl group and an ethyl group attached to a nitrogen atom, allows for a variety of chemical transformations, making it a valuable precursor in the development of novel compounds.[1] This guide will explore the primary synthetic routes to this compound, providing the necessary technical details for its preparation in a laboratory setting.

Comparative Analysis of Synthesis Methods

The selection of a synthetic method for this compound is contingent upon factors such as desired yield, purity, scalability, and the availability of starting materials. The following table summarizes the key quantitative parameters of the most common synthetic approaches.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |

| Reductive Amination | Benzaldehyde, Ethylamine | Sodium borohydride | 94.9[2] | 9-10[2] | 20[2] |

| Benzaldehyde, Ethylamine | Sodium triacetoxyborohydride | Good to excellent | 4-6[3] | Room Temperature | |

| Direct Alkylation | Benzylamine, Ethyl bromide | Cesium carbonate | Up to 98% (for similar systems)[4] | 24[4] | Room Temperature |

| Leuckart Reaction | Benzaldehyde, Formamide | Formic acid (often in situ) | Variable, generally moderate to good | Several hours | 120-165[5] |

Experimental Protocols

Reductive Amination of Benzaldehyde with Ethylamine

This one-pot procedure is highly efficient and proceeds under mild conditions.

Materials:

-

Benzaldehyde

-

Ethylamine

-

Methanol

-

Sodium borohydride

-

Water

-

Diethyl ether

-

Saturated aqueous NaCl

-

Anhydrous Na2SO4

-

Silica gel

-

Dichloromethane/Methanol (for chromatography)

Procedure:

-

To a solution of benzaldehyde (10 mmol) in methanol (20 mL), add ethylamine (10 mmol).

-

Stir the reaction mixture at room temperature for 3-4 hours to facilitate imine formation.[2]

-

In a separate flask, prepare a slurry of sodium borohydride (5.0 mmol) in methanol.

-

Add the sodium borohydride slurry portion-wise to the reaction mixture.

-

Stir the reaction for an additional 6 hours at room temperature.[2]

-

Quench the reaction by the slow addition of water (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic phases and wash with saturated aqueous NaCl (30 mL).

-

Dry the organic layer over anhydrous Na2SO4 and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography using a dichloromethane/methanol eluent to obtain this compound as a light yellow oil.[2]

Direct Alkylation of Benzylamine with Ethyl Bromide

This method involves the direct formation of the C-N bond between benzylamine and an ethyl halide. The use of a suitable base is crucial to neutralize the hydrobromic acid byproduct and to promote mono-alkylation.

Materials:

-

Benzylamine

-

Ethyl bromide

-

Cesium carbonate (or another suitable base like Hünig's base)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous MgSO4

Procedure:

-

To a solution of benzylamine (2.0 equiv.) in anhydrous DMF (4.0 mL), add cesium carbonate (1.0 equiv.).

-

Add ethyl bromide (1.0 equiv.) to the stirred suspension.

-

Stir the reaction mixture at room temperature for 24 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with deionized water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO4 and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel if necessary.

Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of carbonyl compounds using formamide or ammonium formate as both the nitrogen source and the reducing agent.[5]

Materials:

-

Benzaldehyde

-

Formamide (or ammonium formate)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1.0 equiv.) and a molar excess of formamide (e.g., 2-3 equiv.).

-

Heat the reaction mixture to a temperature between 120-165 °C.[5]

-

Maintain this temperature for several hours until the reaction is complete (monitor by TLC). The intermediate N-formyl-N-ethylbenzylamine is formed.

-

Cool the reaction mixture and add concentrated hydrochloric acid.

-

Reflux the mixture to hydrolyze the formyl intermediate to the free amine.

-

After cooling, make the solution alkaline with a concentrated sodium hydroxide solution.

-

Extract the liberated this compound with diethyl ether.

-

Dry the combined ether extracts over a suitable drying agent (e.g., anhydrous potassium carbonate).

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude this compound by distillation.

Signaling Pathways and Experimental Workflows

Caption: Reductive Amination Pathway for this compound Synthesis.

Caption: Direct Alkylation Pathway for this compound Synthesis.

Caption: Leuckart Reaction Pathway for this compound Synthesis.

Caption: General Experimental Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. Reductive amination using sodium borohydride offers high yields under mild conditions, making it a favorable laboratory-scale method.[2] Direct alkylation presents a straightforward approach, with modern protocols utilizing specific bases to improve selectivity and yield.[4] The Leuckart reaction, while requiring higher temperatures, remains a viable, classic method. The choice of the optimal synthetic pathway will depend on the specific requirements of the research, including scale, desired purity, and available resources. This guide provides the foundational knowledge for the successful synthesis of this compound for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Ethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Ethylbenzylamine (CAS No. 14321-27-8), an organic compound frequently utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by consolidating essential data and outlining relevant experimental methodologies.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources and provide a quantitative profile of the compound under standard conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃N | [1][2][3] |

| Molecular Weight | 135.21 g/mol | [1][2][3] |

| Appearance | Clear colorless to slightly yellow liquid | [1][4] |

| Odor | Amine-like | [1] |

| Boiling Point | 191-194 °C | [3][4][5] |

| Density | 0.909 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.511 | [5] |

| Water Solubility | Slightly soluble | [1][3][4][6] |

| Solubility in Organic Solvents | Soluble in ethanol, ethyl ether, and benzene | [3] |

| pKa (Predicted) | 9.77 ± 0.10 | [1][4] |

| LogP | 1.82 - 2.05 | [4][6][7] |

| Flash Point | 66-69 °C (closed cup) | [3] |

| Vapor Pressure | 0.518 mmHg at 25 °C | [5] |

Experimental Protocols for Property Determination

While specific experimental data for this compound is often proprietary, this section outlines the standard methodologies that are typically employed to determine the key physicochemical properties of liquid amines. These protocols are based on established scientific principles and regulatory guidelines.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a substance like this compound, this is a crucial parameter for purification by distillation and for assessing its volatility.

Methodology: A common method for determining the boiling point is based on OECD Test Guideline 103.

-

Apparatus: A distillation flask, a condenser, a receiving flask, a calibrated thermometer, and a heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask with boiling chips.

-

The apparatus is assembled, and the heating mantle is turned on to gently heat the liquid.

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed.

-

The atmospheric pressure is also recorded, and the boiling point is corrected to standard pressure (101.325 kPa) if necessary.

-

Determination of Density

Density is the mass of a substance per unit volume and is an important identifier of a pure compound.

Methodology: The density of a liquid can be accurately determined using a pycnometer or a digital density meter.[8][9]

-

Apparatus: A pycnometer of a known volume, a calibrated balance, and a constant temperature bath.[8]

-

Procedure:

-

The mass of the clean, dry pycnometer is determined.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present, and placed in a constant temperature bath (e.g., 25 °C) to reach thermal equilibrium.

-

The mass of the pycnometer filled with the sample is measured.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.[8]

-

Determination of Water Solubility

Water solubility is a critical parameter for drug development, affecting absorption and distribution, as well as for environmental fate assessment.

Methodology: The flask method, as described in OECD Test Guideline 105, is suitable for substances with solubilities above 10⁻² g/L.[10][11][12]

-

Apparatus: A flask, a constant temperature shaker or stirrer, a centrifuge or filtration system, and an analytical method for quantification (e.g., HPLC, GC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The mixture is then centrifuged or filtered to remove the undissolved substance.

-

The concentration of this compound in the aqueous phase is determined using a suitable analytical technique.

-

Determination of Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key indicator of its potential for biological membrane permeability.

Methodology: The HPLC method, based on OECD Test Guideline 117, is a common and efficient way to estimate LogP.

-

Apparatus: A High-Performance Liquid Chromatography (HPLC) system with a suitable reversed-phase column (e.g., C18).

-

Procedure:

-

The retention time of this compound is determined on the HPLC system.

-

A series of reference compounds with known LogP values are also run to create a calibration curve of retention time versus LogP.

-

The LogP of this compound is then interpolated from the calibration curve based on its retention time.

-

Determination of pKa

The pKa is a measure of the acidity or basicity of a compound. For an amine like this compound, the pKa of its conjugate acid is determined, which indicates its degree of ionization at a given pH.

Methodology: Potentiometric titration is a widely used method for pKa determination.[13]

-

Apparatus: A pH meter with a calibrated electrode, a burette, and a stirrer.

-

Procedure:

-

A solution of this compound in water is prepared.

-

A standardized solution of a strong acid (e.g., HCl) is slowly added to the amine solution from a burette.

-

The pH of the solution is measured after each addition of the acid.

-

A titration curve of pH versus the volume of acid added is plotted. The pKa corresponds to the pH at the half-equivalence point.

-

Visualizations

To aid in the understanding of the processes involved in characterizing a chemical substance, the following diagrams illustrate a general synthesis route and a typical workflow for physicochemical property determination.

Caption: A general reaction scheme for the synthesis of this compound via N-alkylation of benzylamine.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C9H13N | CID 84352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 14321-27-8 [amp.chemicalbook.com]

- 5. Benzylamine, N-ethyl- [chembk.com]

- 6. This compound | CAS#:14321-27-8 | Chemsrc [chemsrc.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. matestlabs.com [matestlabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. filab.fr [filab.fr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Ethylbenzylamine (CAS 14321-27-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Ethylbenzylamine (CAS 14321-27-8), a secondary amine widely utilized as a versatile intermediate in organic synthesis. This document consolidates critical information on its chemical and physical properties, synthesis and purification protocols, analytical characterization, and its applications, particularly within the pharmaceutical and agrochemical industries.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is an organic compound that is miscible with common organic solvents and slightly soluble in water.[1] Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 14321-27-8 | [1][2] |

| Molecular Formula | C₉H₁₃N | [1][2][3] |

| Molecular Weight | 135.21 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 191-194 °C | [5] |

| Density | 0.909 g/mL at 25 °C | [2][5] |

| Refractive Index (n20/D) | 1.511 | [2][5] |

| pKa | 9.77 ± 0.10 (Predicted) | [1] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [6] |

| Solubility | Slightly soluble in water; miscible with common organic solvents | [1] |

| InChI Key | HVAAHUDGWQAAOJ-UHFFFAOYSA-N | |

| Canonical SMILES | CCNCC1=CC=CC=C1 | [1] |

Synthesis of this compound

This compound is primarily synthesized through reductive amination. This common and efficient method involves the reaction of benzaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the final secondary amine product.

Experimental Protocol: Reductive Amination

This protocol outlines a general laboratory-scale synthesis of this compound.

Materials:

-

Benzaldehyde

-

Ethylamine (solution in a suitable solvent, e.g., methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Water

Procedure:

-

To a solution of benzaldehyde (10 mmol) in methanol (20 mL), add ethylamine (10 mmol).

-

Stir the reaction mixture at room temperature for 3-4 hours to facilitate the formation of the Schiff base (imine).

-

Cool the mixture in an ice bath and add sodium borohydride (5.0 mmol) portion-wise. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for an additional 6 hours.[7]

-

Quench the reaction by slowly adding water (10 mL).

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaCl (30 mL).[7]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]

-

The resulting residue can be purified by silica gel chromatography, eluting with a mixture of dichloromethane and methanol, to obtain pure this compound as a light yellow oil.[7]

Analytical Methods

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography (GC)

GC is a standard method to assess the purity of this compound, often achieving ≥99.0% for commercial-grade products.[2]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC can be employed for the analysis of this compound.

Typical Protocol:

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with an acid modifier like phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[8][9]

-

Detection: UV detection is suitable.

-

Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[8][9]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of this compound.

-

¹H NMR: Proton NMR spectra provide characteristic signals for the ethyl and benzyl groups.[10][11]

-

IR Spectroscopy: Infrared spectra show characteristic peaks for N-H and C-N stretching, as well as aromatic C-H bonds.[4][12]

-

Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight, with a top peak at m/z 91, corresponding to the tropylium cation (a common fragment for benzyl compounds), and a second-highest peak at m/z 120.[4][13]

Applications in Research and Drug Development

This compound's primary role is as a building block in the synthesis of more complex molecules.[1] Its secondary amine functionality allows for a variety of chemical transformations, making it a valuable intermediate in the pharmaceutical and agrochemical sectors.[1][14][15]

Pharmaceutical Intermediate

The compound serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1][16] For instance, it has been utilized in the preparation of 2-[(N-Benzyl, N-ethyl)amino] derivatives from 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, a scaffold of interest in medicinal chemistry.[5][6][16]

While this compound itself is not known for direct biological activity or interaction with specific signaling pathways, its derivatives are designed to target a wide range of biological systems. The mechanism of action is therefore dependent on the final synthesized drug.[1]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][6][17]

-

Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Avoid breathing mist, vapors, or spray.[17]

-

Storage: Store in a cool, dry, and well-ventilated area in tightly sealed containers. Keep away from heat, sparks, open flames, and incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[17] Storage at 2-8°C is recommended.[1]

-

Toxicity: The compound is considered moderately toxic.[1] Ingestion or inhalation of large quantities can lead to severe health effects, including central nervous system depression.[1] There is no conclusive evidence linking it to carcinogenic activity.[1]

This guide is intended for informational purposes for qualified professionals. Always consult the latest Safety Data Sheet (SDS) before handling this compound and adhere to all institutional and governmental safety regulations.

References

- 1. Page loading... [guidechem.com]

- 2. ruifuchem.com [ruifuchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C9H13N | CID 84352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 14321-27-8 [chemicalbook.com]

- 6. This compound 97 14321-27-8 [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. This compound(14321-27-8) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound(14321-27-8) IR Spectrum [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. Cas 14321-27-8,this compound | lookchem [lookchem.com]

- 17. fishersci.com [fishersci.com]

N-Ethylbenzylamine: A Technical Guide to its Mechanism of Action in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanistic roles of N-Ethylbenzylamine in key organic reactions. This compound (C₆H₅CH₂NHCH₂CH₃), a secondary amine, serves as a versatile building block and nucleophilic reagent in a variety of synthetic transformations. Its utility stems from the reactivity of the nitrogen lone pair and the influence of its ethyl and benzyl substituents. This document details its involvement in fundamental reactions such as reductive amination and the synthesis of N-substituted heterocycles, and explores the directing influence of the N-benzyl group in electrophilic aromatic substitution.

Role as a Nucleophile in Reductive Amination

This compound is commonly synthesized via reductive amination, a cornerstone reaction in organic synthesis for the formation of amines from carbonyl compounds. In this context, this compound itself is the product, formed from the reaction of benzaldehyde and ethylamine. The reaction proceeds through the formation of an intermediate imine, which is then reduced to the final amine. Understanding this synthesis is crucial as it highlights the fundamental reactivity of the amine precursors.

The general mechanism involves two key steps:

-

Imine Formation: The primary amine (ethylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). This is followed by dehydration to form an imine (or Schiff base). This step is typically acid-catalyzed.

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond by a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the secondary amine.[1]

A common issue in reductive amination is the potential for over-alkylation, leading to the formation of tertiary amines as byproducts.[2][3][4] Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.

Quantitative Data: Reductive Amination

The following table summarizes representative yields for the synthesis of this compound via reductive amination under various conditions.

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| Benzaldehyde | Ethylamine | Sodium Borohydride | Methanol | 94.9 | [5] |

| Benzaldehyde | Ethylamine | Sodium Cyanoborohydride | Methanol | 91 | [6] |

Experimental Protocol: Synthesis of this compound via Reductive Amination[5]

Materials:

-

Benzaldehyde (10 mmol)

-

Ethylamine (10 mmol)

-

Sodium Borohydride (5.0 mmol)

-

Methanol (20 mL)

-

Diethyl ether

-

Saturated aqueous NaCl

-

Anhydrous Na₂SO₄

-

Water

Procedure:

-

To a solution of benzaldehyde (10 mmol) in methanol (20 mL), add ethylamine (10 mmol).

-

Stir the reaction mixture at room temperature for 3-4 hours to facilitate imine formation.

-

Add sodium borohydride (5.0 mmol) in portions to the reaction mixture.

-

Continue stirring for an additional 6 hours.

-

Quench the reaction by the addition of water (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic phases and wash with saturated aqueous NaCl (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel chromatography using a mixture of CH₂Cl₂/CH₃OH as the eluent to obtain this compound as a light yellow oil.

Precursor in Heterocyclic Synthesis: The Paal-Knorr Pyrrole Synthesis

This compound can serve as the amine component in the Paal-Knorr synthesis of N-substituted pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary or secondary amine, typically under acidic conditions, to form a pyrrole ring.[7]

The mechanism proceeds via the following steps:

-

Hemiaminal Formation: The amine nitrogen of this compound attacks one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal.

-

Second Nucleophilic Attack: The nitrogen then attacks the second carbonyl group in an intramolecular fashion to form a five-membered ring intermediate.

-

Dehydration: The cyclic intermediate undergoes dehydration to form the aromatic pyrrole ring.[8]

Quantitative Data: Paal-Knorr Synthesis of N-Substituted Pyrroles

The following table presents yields for the synthesis of various N-substituted pyrroles using the Paal-Knorr reaction, demonstrating the versatility of the method.

| 1,4-Dicarbonyl | Amine | Catalyst | Conditions | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | Acetic Acid | Reflux | 95 | [9] |

| 2,5-Hexanedione | Benzylamine | Acetic Acid | Reflux | 98 | [9] |

| Acetonylacetone | Benzylamine | CATAPAL 200 | 60 °C, 45 min | 97 | [9] |

| 2,5-Dimethoxytetrahydrofuran | Benzylamine | Iodine (5 mol%) | Microwave | 95 | [10] |

Experimental Protocol: Paal-Knorr Synthesis of N-Benzyl-2,5-dimethylpyrrole[9]

Materials:

-

2,5-Hexanedione (1 mmol)

-

Benzylamine (1 mmol)

-

CATAPAL 200 alumina (40 mg)

-

Ethyl acetate

-

n-Hexane

Procedure:

-

In a reaction vessel, combine 2,5-hexanedione (1 mmol) and benzylamine (1 mmol).

-

Add CATAPAL 200 alumina (40 mg) to the mixture.

-

Stir the reaction mixture at 60 °C for 45 minutes under solvent-free conditions.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of n-hexane/ethyl acetate as the eluent.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the desired product with ethyl acetate (2 x 5 mL).

-

Separate the catalyst by centrifugation and filtration.

-

Purify the crude product by flash column chromatography using a mixture of n-hexane/ethyl acetate as an eluent to afford 1-Benzyl-2,5-dimethyl-1H-pyrrole.

Role as a Directing Group in Electrophilic Aromatic Substitution

The N-benzyl group in this compound can function as a directed metalation group (DMG) in ortho-lithiation reactions. This process, a type of electrophilic aromatic substitution, allows for the selective functionalization of the ortho position of the benzene ring.[11][12] The nitrogen atom of the amine coordinates to the lithium atom of an organolithium reagent (e.g., n-butyllithium), directing the deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles.

While specific competition studies detailing the directing ability of the N-ethylbenzyl group are not extensively documented, the principle is well-established for benzylamines in general. The efficiency of the directed ortho-metalation is influenced by the nature of the organolithium base and the reaction conditions.

Precursor in the Pictet-Spengler Reaction

This compound derivatives, specifically N-ethyl-β-arylethylamines, can serve as precursors in the Pictet-Spengler reaction to synthesize tetrahydroisoquinolines and other related heterocyclic systems.[1][13][14] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution.

The mechanism involves:

-

Iminium Ion Formation: The secondary amine condenses with the carbonyl compound to form an iminium ion.

-

Intramolecular Cyclization: The electron-rich aromatic ring attacks the electrophilic iminium ion in an intramolecular fashion.

-

Rearomatization: Deprotonation of the resulting intermediate restores the aromaticity of the ring, yielding the final heterocyclic product.

The Pictet-Spengler reaction is a powerful tool for the construction of complex, biologically active molecules, and the use of N-substituted β-arylethylamines like derivatives of this compound allows for the introduction of additional diversity into the final products.

References

- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 2. Pictet-Spengler_reaction [chemeurope.com]

- 3. Solved One problem with reductive amination as a method of | Chegg.com [chegg.com]

- 4. bartleby.com [bartleby.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Solved 25. Is the following reaction a reductive amination | Chegg.com [chegg.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 12. Directed Ortho Metalation [organic-chemistry.org]

- 13. name-reaction.com [name-reaction.com]

- 14. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide to N-Ethylbenzylamine

IUPAC Name: N-benzylethanamine

N-Ethylbenzylamine, systematically known as N-benzylethanamine, is a secondary amine that serves as a versatile intermediate in various chemical syntheses.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Synonyms

Common synonyms for this compound include:

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor at room temperature.[3] It is generally miscible with common organic solvents and exhibits mild basicity due to the amine functional group.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃N |

| Molecular Weight | 135.21 g/mol [1][4][5] |

| Boiling Point | 191-194 °C[5][6] |

| Density | 0.909 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.511[6] |

| Flash Point | 69 °C (156.2 °F) - closed cup |

| Solubility | Slightly soluble in water.[6] |

| CAS Number | 14321-27-8[3][4][5] |

Synthesis of this compound

This compound can be synthesized through various methods, with one common approach being the reductive amination of benzaldehyde with ethylamine.[4]

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of this compound from benzaldehyde and ethylamine using sodium borohydride as the reducing agent.[4]

Materials:

-

Benzaldehyde (10 mmol)

-

Ethylamine (10 mmol)

-

Methanol (20 mL)

-

Sodium borohydride (5.0 mmol)

-

Water

-

Diethyl ether

-

Saturated aqueous NaCl

-

Anhydrous Na₂SO₄

Procedure:

-

To a mixture of benzaldehyde (10 mmol) in methanol (20 mL), add ethylamine (10 mmol).

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Add sodium borohydride (5.0 mmol) in batches to the mixture.

-

Continue stirring for an additional 6 hours.

-

Quench the reaction by adding water (10 mL).

-

Wash the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic phases and wash with saturated aqueous NaCl (30 mL).

-

Dry the organic phase over anhydrous Na₂SO₄ and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting residue using silica gel chromatography with a mixture of CH₂Cl₂/CH₃OH as the eluent to obtain this compound as a light yellow oil.[4]

Synthesis Workflow

Applications in Research and Development

This compound is a key building block in the synthesis of more complex organic molecules.[3] It is frequently used as an intermediate in the pharmaceutical and agrochemical industries.[3][7] For instance, it has been utilized in the preparation of 2-[(N-Benzyl, N-ethyl)amino] derivatives from 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, highlighting its role in creating novel therapeutic agents.[8]

Logical Relationship in a Synthetic Pathway

Safety and Handling

This compound is considered a moderately toxic compound and can cause irritation to the eyes, skin, and respiratory system upon prolonged or repeated exposure.[3]

Table 2: Safety Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation, Category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. |

| Eye Damage/Irritation, Category 1 |

Handling Precautions:

-

Wear suitable protective clothing, gloves, and eye/face protection.[6]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

-

Store in a tightly sealed container in a cool, well-ventilated area, away from strong acids, oxidizing agents, and sources of ignition.[3]

References

- 1. This compound | C9H13N | CID 84352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Page loading... [guidechem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 14321-27-8 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. Cas 14321-27-8,this compound | lookchem [lookchem.com]

N-Ethylbenzylamine: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling and melting points of N-Ethylbenzylamine, a key organic chemical intermediate. The document outlines its core physical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures. This guide is intended to be a valuable resource for professionals in research and development.

Core Physicochemical Data

The quantitative data for this compound are summarized in the table below. It is important to note a significant discrepancy in the reported melting point in various databases. While a value of 191-194°C is cited, this is inconsistent with the substance's state as a liquid at room temperature.[1][2][3][4] This suggests a likely data entry error where the boiling point has been duplicated. The true melting point is below ambient temperature.

| Property | Value | Source |

| Boiling Point | 191-194 °C (at 760 mmHg) | [1][2][3][4] |

| Boiling Point | 191.3 °C (at 760 mmHg) | [1] |

| Reported Melting Point | 191-194 °C (Erroneous) | [1][2] |

| Physical State | Liquid (at 25 °C) | [3][4] |

| Density | 0.909 g/mL (at 25 °C) | [1][2][3][4] |

| Refractive Index | n20/D 1.511 | [1][2][3][4] |

Experimental Protocols

Accurate determination of the boiling and melting points is crucial for the characterization and quality control of this compound. The following are standard laboratory protocols for these measurements.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Heat-resistant oil (e.g., mineral oil)

-

Bunsen burner or other heat source

-

Stand and clamp

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of about 2-3 cm with this compound.

-

Capillary Inversion: Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the level of the side arm. The rubber band should remain above the oil level to prevent degradation from heat.[2]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame.[2][4] The design of the tube will ensure uniform heat distribution via convection currents.[4]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is initially the trapped air, followed by the vapor of the sample. Continue heating until a rapid and continuous stream of bubbles is observed.[2][5]

-

Boiling Point Reading: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.[2][4] Record this temperature.

Determination of Melting/Freezing Point (Capillary Method)

Given that this compound is a liquid at room temperature, this protocol would be adapted to determine its freezing point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Sample Preparation: Introduce a small amount of liquid this compound into a capillary tube. To achieve this, the capillary can be cooled in a cooling bath to below the expected freezing point and then touched to the liquid, which will solidify on contact and can be drawn into the tube.

-

Apparatus Setup (for Mel-Temp):

-

Heating and Observation:

-

Melting Point Range Reading:

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for the determination of the boiling and melting points of a chemical substance like this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thiele tube - Wikipedia [en.wikipedia.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. researchgate.net [researchgate.net]

- 6. nsmn1.uh.edu [nsmn1.uh.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jk-sci.com [jk-sci.com]

Solubility of N-Ethylbenzylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethylbenzylamine in various organic solvents. The information is intended to support research, development, and formulation activities where this compound is utilized as a chemical intermediate or building block.

Core Concepts in Solubility

The solubility of a substance is a fundamental physicochemical property that dictates its behavior in solution. The principle of "like dissolves like" is a primary determinant of solubility, where substances with similar polarities tend to be miscible. This compound, a secondary amine with both an aromatic ring and a short alkyl chain, exhibits a degree of polarity that influences its interaction with different types of organic solvents.

Qualitative Solubility Overview

This compound is widely reported as a colorless to pale yellow liquid that is generally miscible with common organic solvents.[1] The term "miscible" implies that the two substances will mix in all proportions to form a homogeneous solution. This high degree of solubility is attributed to the molecule's ability to engage in various intermolecular forces, including van der Waals forces and, to a lesser extent, dipole-dipole interactions. Its basic nitrogen atom can also form hydrogen bonds with protic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not extensively documented. The compound is frequently described as being "miscible" with common organic solvents, which suggests that for many solvent systems, a precise solubility limit (e.g., in g/100 mL or mol/L) is not applicable as they are soluble in all proportions.

For practical applications, it is recommended that solubility be determined experimentally for the specific solvent and temperature conditions of interest. The following table summarizes the qualitative solubility information gathered from various sources.

| Solvent Classification | Example Solvents | Reported Solubility of this compound | Citation(s) |

| Protic Solvents | Ethanol, Methanol | Soluble/Miscible | [2] |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate | Generally Miscible | [1] |

| Nonpolar Solvents | Benzene, Toluene, Hexane | Soluble/Miscible | [2] |

| Ethers | Diethyl Ether | Soluble/Miscible | [2] |

| Halogenated Solvents | Chloroform | Generally Miscible | [1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This protocol is based on the widely accepted "shake-flask" method, which is a standard approach for determining the saturation concentration of a substance in a solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Analytical balance

-

Pipettes and syringes

-

Syringe filters (chemically compatible with the solvent and analyte)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and other standard laboratory glassware

Procedure:

-

Preparation of the Test System:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess of the solute is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., by taking measurements at different time points until the concentration of the solute in the solvent remains constant).

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to separate from the saturated solution. This can be facilitated by letting the vials stand undisturbed in the temperature-controlled environment for several hours or by centrifugation.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter to remove any undissolved microdroplets or solid impurities.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Data Reporting:

-

The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor.

-

Results are typically reported in units of grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Logical Relationship of Solubility Factors

The solubility of this compound in an organic solvent is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the logical relationship between molecular properties and solubility.

Caption: Factors Influencing the Solubility of this compound.

Conclusion

This compound is a versatile organic intermediate that exhibits broad miscibility with a wide range of common organic solvents. While specific quantitative solubility data is not extensively reported, its general solubility characteristics make it suitable for various applications in organic synthesis. For processes requiring precise knowledge of its solubility in a particular solvent system, the experimental protocol detailed in this guide provides a robust framework for accurate determination. Researchers and drug development professionals should consider these factors when designing and implementing synthetic routes and formulation strategies involving this compound.

References

An In-depth Technical Guide to N-Ethylbenzylamine

This technical guide provides a comprehensive overview of N-Ethylbenzylamine, a versatile secondary amine utilized in various chemical syntheses. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the compound's alternative names and synonyms, its key physicochemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of these synonyms is provided below for clear identification and to aid in literature searches.

| Synonym | Notes |

| N-Benzylethylamine | IUPAC preferred name[1] |

| Ethylbenzylamine | Common name[1] |

| Benzenemethanamine, N-ethyl- | CAS index name[1] |

| N-Benzyl-N-ethylamine | |

| Benzyl ethyl amine | |

| N-(Phenylmethyl)ethanamine | |

| Ethyl(phenylmethyl)amine | |

| NEBA | Abbreviation[2] |

| Etilefrine Impurity F | As an impurity in a pharmaceutical[1] |

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N | PubChem[1] |

| Molecular Weight | 135.21 g/mol | PubChem[1] |

| CAS Number | 14321-27-8 | ChemicalBook[3] |

| Appearance | Colorless to pale-yellow liquid | Guidechem[4] |

| Boiling Point | 191-194 °C | ChemicalBook[3] |

| Density | 0.909 g/mL at 25 °C | ChemicalBook[3] |

| Refractive Index (n²⁰/D) | 1.511 | ChemicalBook[3] |

| Flash Point | 66 °C (152 °F) | Fisher Scientific |

| Solubility | Slightly soluble in water; soluble in ethanol, ethyl ether, and benzene. | Fisher Scientific |

Experimental Protocol: Synthesis of this compound via Reductive Amination

This section provides a detailed methodology for the synthesis of this compound from benzaldehyde and ethylamine, a common and efficient laboratory procedure.[1]

Reaction Principle: The synthesis proceeds in two main stages. First, benzaldehyde reacts with ethylamine to form an intermediate imine (N-benzylideneethylamine). Subsequently, the imine is reduced in situ by a reducing agent, such as sodium borohydride, to yield the final product, this compound.

Materials and Reagents:

-

Benzaldehyde

-

Ethylamine

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve benzaldehyde (10 mmol) in methanol (20 mL).

-

To this solution, add ethylamine (10 mmol).

-

Stir the reaction mixture at room temperature for 3-4 hours to facilitate the formation of the imine.

-

-

Reduction:

-

After the initial stirring period, carefully add sodium borohydride (5.0 mmol) to the mixture in small portions (batches).

-

Continue to stir the reaction mixture for an additional 6 hours at room temperature.

-

-

Workup and Extraction:

-

Quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash them with saturated aqueous NaCl (30 mL).

-

Dry the combined organic phase over anhydrous Na₂SO₄ and then filter.

-

-

Purification:

-

Remove the solvent from the filtrate by evaporation under reduced pressure.

-

Purify the resulting residue (a light yellow oil) using silica gel column chromatography, with a mixture of CH₂Cl₂/CH₃OH as the eluent, to obtain pure this compound.

-

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via reductive amination.

Caption: Reductive amination synthesis of this compound.

References

N-Ethylbenzylamine: A Comprehensive Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and necessary safety precautions associated with N-Ethylbenzylamine. The information is intended to support safe handling, storage, and use of this compound in research and development settings. All quantitative data has been summarized in structured tables for clarity and comparative analysis. Detailed experimental methodologies for key safety assessments are also provided, alongside logical diagrams to illustrate critical safety workflows.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor.[1] It is an organic compound that is generally miscible with common organic solvents and demonstrates mild basic properties.[1]

| Property | Value | Source |

| CAS Number | 14321-27-8 | [2][3] |

| Molecular Formula | C9H13N | [2][4] |

| Molecular Weight | 135.21 g/mol | [4][5] |

| Density | 0.909 g/mL at 25 °C | [3][5] |

| Boiling Point | 191-194 °C | [3][5] |

| Flash Point | 66.7 °C (152.1 °F) - closed cup | [2][5] |

| Vapor Pressure | 0.5 ± 0.4 mmHg at 25°C | [2] |

| Water Solubility | Slightly soluble | [3] |

| logP (Octanol-Water Partition Coefficient) | 1.82 | [6] |

| Refractive Index | n20/D 1.511 | [3][5] |

Hazard Identification and Classification

This compound is classified as a corrosive and combustible liquid, posing significant health and safety risks if not handled properly.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage |

| Combustible Liquid | 4 | H227: Combustible liquid |

Hazard Pictograms:

Toxicological Information

This compound is considered to be a moderately toxic compound.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Acute Toxicity: While specific acute toxicity data for this compound is not readily available, it is known to be harmful to aquatic organisms.[6] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[6] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6]

Health Effects:

| Exposure Route | Effect |

| Inhalation | May cause severe irritation of the respiratory tract with possible burns.[9] |

| Skin Contact | Causes severe skin burns.[1][6] Amines, as a class, can cause skin irritation and sensitization.[9] |

| Eye Contact | Causes serious eye damage and burns.[1][6] |

| Ingestion | Harmful if swallowed. Causes gastrointestinal tract burns.[9] Use of gastric lavage or emesis is contraindicated.[6] |

Chronic Exposure: Chronic exposure may lead to effects similar to those of acute exposure.[9] There is currently no conclusive evidence linking this compound to carcinogenic, mutagenic, or reproductive effects.[1][6]

Fire and Explosion Hazards

This compound is a combustible liquid.[6][7] Containers may explode when heated.[6]

| Flammability Data | Value |

| Flash Point | 66.7 °C (152.1 °F) - closed cup[2][5] |

| Storage Class Code | 8A - Combustible corrosive hazardous materials[5][8] |

Suitable Extinguishing Media: In case of a fire, use carbon dioxide (CO2), dry chemical, or foam for extinction.[6] A water spray can be used to cool fire-exposed containers.[9]

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

-

Do not breathe mist, vapors, or spray.[6]

-

Use only under a chemical fume hood.[6]

-

Keep away from open flames, hot surfaces, and sources of ignition.[6]

-

Ground and bond containers when transferring material.[9]

-

Wash hands and any exposed skin thoroughly after handling.[6]

Storage:

-

Store in a corrosives area.[6]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

Keep away from heat, sparks, and flame.[6]

-

Store locked up.[6]

Incompatible Materials:

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to protect personnel from exposure.

Engineering Controls:

-

Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[6][9]

-

Use adequate ventilation to keep airborne concentrations low, preferably a chemical fume hood.[6][9]

Personal Protective Equipment (PPE):

| PPE Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[6][10] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile, neoprene) and clothing to prevent skin exposure.[6][9][10] A lab coat is mandatory.[10] |

| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][9] |

First-Aid and Emergency Procedures

Immediate medical attention is required in case of exposure.[6]

| Exposure Scenario | First-Aid Measures |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor/physician.[6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. Wash contaminated clothing before reuse.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[6] |

| Ingestion | Rinse mouth. DO NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[6] |

Spill Response: In the event of a spill, ensure adequate ventilation and remove all sources of ignition.[6] Evacuate personnel to a safe area.[11] Wear appropriate PPE.[11] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6][9] Do not flush into surface water or a sanitary sewer system.[6]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6] Disposal must be in accordance with local, regional, and national hazardous waste regulations.[6]

Experimental Protocols

The following are summaries of standardized experimental protocols for determining key hazardous properties of chemicals like this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute oral toxicity of a substance without using death as the primary endpoint.[5][6]

Principle: Groups of animals of a single sex (usually female rats) are dosed in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg (or 5000 mg/kg in exceptional cases).[3][6] The initial dose is selected based on a sighting study to be a dose expected to produce signs of toxicity without mortality.[3][6] Subsequent dosing at higher or lower fixed doses depends on the observed effects.[3][6]

Methodology:

-

Sighting Study: A single animal is dosed at a starting dose (typically 300 mg/kg if no prior information is available) to determine the appropriate starting dose for the main study.[5][6]

-

Main Study: A group of five animals is dosed with the selected starting dose.[5]

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[5]

-

Dose Adjustment: Depending on the outcome (no effect, toxic signs, or mortality), further groups of animals may be dosed at higher or lower fixed doses until the dose causing evident toxicity or no more than one death is identified.[5][6]

-

Classification: The substance is then classified for acute toxicity based on the Globally Harmonised System (GHS).[3]

Flash Point Determination by Pensky-Martens Closed Cup Tester (ASTM D93)

This standard test method is used to determine the flash point of petroleum products and other liquids.[4][12]

Principle: A brass test cup is filled with the test specimen and heated at a specified rate while being stirred.[4][13] An ignition source is periodically directed into the cup until a flash is observed.[4] The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the specimen to ignite.[12]

Methodology (Procedure A for distillate fuels and homogeneous liquids):

-

Apparatus: A manual or automated Pensky-Martens closed-cup apparatus is used.[12]

-

Sample Preparation: The test cup is filled with the sample to the specified mark.

-

Heating and Stirring: The sample is heated at a rate of 5 to 6°C/min while being stirred at 90 to 120 rpm.[7]

-

Ignition Source Application: For an expected flash point of 110°C or below, the ignition source is applied when the temperature is 23 ± 5°C below the expected flash point, and then at every 1°C interval. For an expected flash point above 110°C, it is applied at every 2°C interval.[7]

-

Flash Point Determination: The temperature at which a distinct flash is observed is recorded as the flash point.

-

Barometric Pressure Correction: The observed flash point is corrected to the standard atmospheric pressure of 101.3 kPa.

Visualized Workflows

The following diagrams illustrate key safety-related workflows for handling this compound.

Caption: Hazard Identification and Risk Assessment Workflow.

Caption: this compound Spill Response Procedure.

References

- 1. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 5. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 8. oecd.org [oecd.org]

- 9. scribd.com [scribd.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. eurolab.net [eurolab.net]

- 13. nazhco.com [nazhco.com]

Methodological & Application

Application of N-Ethylbenzylamine in Pharmaceutical Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-Ethylbenzylamine, a secondary amine, serves as a versatile building block and key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its nucleophilic nature and structural motif are leveraged in the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two distinct classes of pharmaceuticals: the sympathomimetic agent Etilefrine and a representative CXCR4 antagonist.

Synthesis of Etilefrine Hydrochloride

Application Note: this compound is a crucial precursor in the synthesis of Etilefrine, a sympathomimetic amine used to treat orthostatic hypotension.[1][2] The synthesis involves an amination reaction where this compound is reacted with α-bromo-m-hydroxyacetophenone to form an intermediate, which is subsequently reduced to yield Etilefrine.[3] The N-benzyl group serves as a protecting group during the initial reaction and is removed in the final hydrogenation step. This route is advantageous as it avoids the use of more volatile and less selective aminating agents, leading to fewer byproducts and a higher yield.

Experimental Protocol: Synthesis of Etilefrine Hydrochloride

This protocol is adapted from established synthetic methods.[3]

Step 1: Amination Reaction to form α-(N-Ethyl-N-benzylamino)-m-hydroxyacetophenone hydrochloride

-

Reaction Setup: In a well-ventilated fume hood, dissolve α-bromo-m-hydroxyacetophenone in a suitable solvent such as ethanol (e.g., 50-60% w/w solution) in a reaction vessel equipped with a stirrer and a dropping funnel.[3]

-

Addition of this compound: Cool the solution to 10-20°C. Slowly add this compound dropwise to the stirred solution. The typical molar ratio of α-bromo-m-hydroxyacetophenone to this compound is approximately 1:1 to 1:1.2.[3]

-

Reaction: Maintain the reaction mixture at 10-20°C and stir for 3-6 hours.[3]

-

Acidification and Precipitation: After the reaction is complete, cool the mixture and add a solution of hydrochloric acid to adjust the pH to 0.5-1.5. This protonates the tertiary amine, leading to the precipitation of the hydrochloride salt of the intermediate.[3]

-

Isolation: Cool the suspension to below 10°C to maximize precipitation. Isolate the solid product, α-(N-Ethyl-N-benzylamino)-m-hydroxyacetophenone hydrochloride, by filtration and wash with cold ethanol.[3]

Step 2: Catalytic Hydrogenation to Etilefrine Hydrochloride

-

Preparation: Dissolve the α-(N-Ethyl-N-benzylamino)-m-hydroxyacetophenone hydrochloride intermediate in an alcohol solvent (e.g., methanol or ethanol) in a hydrogenation reactor.

-

Catalyst: Add a suitable hydrogenation catalyst, such as palladium on carbon (Pd/C).

-

Hydrogenation: Purge the reactor with nitrogen and then introduce hydrogen gas. Conduct the catalytic hydrogenation at a temperature of 30-40°C and a pressure not exceeding 0.05 MPa for 12-24 hours.[3] During this step, the ketone is reduced to a hydroxyl group, and the N-benzyl group is cleaved.

-

Work-up and Isolation: After the reaction is complete, filter off the catalyst. The filtrate contains Etilefrine hydrochloride. The product can be isolated by crystallization, followed by filtration and washing.

Quantitative Data

| Parameter | Value | Reference |

| Molar Ratio (α-bromo-m-hydroxyacetophenone:this compound) | 1:1.1 | [3] |

| Amination Reaction Temperature | 15°C | [3] |

| Amination Reaction Time | 5 hours | [3] |

| Hydrogenation Temperature | 30-40°C | [3] |

| Hydrogenation Time | 12-24 hours | [3] |

| Reported Advantage | Yield improvement of >30% compared to prior art |

Signaling Pathway of Etilefrine

Etilefrine is a direct-acting sympathomimetic agent that stimulates both α- and β-adrenergic receptors.[1][2] Its primary therapeutic effect in treating hypotension is achieved through the activation of α1-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and an increase in blood pressure.[4][5] It also exhibits activity at β1-adrenergic receptors in the heart, which can increase heart rate and cardiac output.[4][6]

Synthesis of a Representative CXCR4 Antagonist

Application Note: The N-benzyl-N-alkylamine scaffold, of which this compound is a primary example, is a common feature in a variety of CXCR4 antagonists.[7][8] These antagonists are of significant interest for their potential in treating cancer, HIV, and inflammatory diseases.[9] The CXCL12/CXCR4 signaling axis plays a critical role in tumor metastasis and immune cell trafficking.[10][11][12] The synthesis of these antagonists often involves the coupling of an N-benzyl-N-alkylamine derivative to a heterocyclic core. The following protocol is a representative example of the synthesis of a potent CXCR4 antagonist (Compound 24 from a cited study) that incorporates a substituted N-benzylamine moiety.[13]

Experimental Protocol: Synthesis of a Representative CXCR4 Antagonist

This protocol describes the synthesis of a key intermediate and its subsequent coupling to form a final CXCR4 antagonist, illustrating the utility of the N-benzylamine scaffold.

Step 1: Synthesis of a Substituted N-Benzylamine Intermediate (Illustrative)

-

Reductive Amination: A substituted benzaldehyde is reacted with a primary amine (in this case, an analogue of ethylamine) in a solvent like methanol. The mixture is stirred at room temperature to form the corresponding imine.

-

Reduction: Sodium borohydride is then added portion-wise to reduce the imine to the desired N-benzylamine derivative. The reaction is stirred for several hours at room temperature.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography to yield the pure N-benzylamine intermediate.

Step 2: Coupling to a Heterocyclic Core to Yield the Final CXCR4 Antagonist

-

Reaction Setup: The purified N-benzylamine intermediate is dissolved in a suitable solvent, and a heterocyclic halide (e.g., a chloropyrimidine derivative) is added, along with a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Nucleophilic Aromatic Substitution: The reaction mixture is heated to promote the nucleophilic aromatic substitution, where the secondary amine of the N-benzylamine derivative displaces the halide on the heterocyclic ring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to yield the final CXCR4 antagonist.

Quantitative Data for a Representative CXCR4 Antagonist (Compound 24)

| Parameter | Value | Reference |

| Biological Activity | ||

| IC50 (12G5 binding inhibition) | 24 nM | [13] |

| IC50 (CXCL12-induced Ca2+ increase) | 0.1 nM | [13] |

| Synthetic Yields (Illustrative) | ||

| Yield of N-benzylamine intermediate | 85% | [13] |

| Yield of final coupling step | 68% | [13] |

CXCL12/CXCR4 Signaling Pathway